molecular formula C8H8ClN3O2 B12522503 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide CAS No. 652992-39-7

2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide

Cat. No.: B12522503
CAS No.: 652992-39-7
M. Wt: 213.62 g/mol
InChI Key: OPUOYQSRCZPJAE-UHFFFAOYSA-N
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Description

2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to an acetamide moiety, which is further linked to a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide typically involves the reaction of 2-aminopyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

    Step 1: Dissolve 2-aminopyridine in an appropriate solvent, such as dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.

    Step 4: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of new amides or thioamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridin-2-yl moiety play crucial roles in binding to the active sites of these targets. The compound can inhibit enzyme activity by forming stable complexes with the enzyme, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)acetamide: Lacks the chloro group, resulting in different reactivity and binding properties.

    2-Chloro-N-(pyridin-3-yl)acetamide: The position of the pyridinyl group affects the compound’s binding affinity and reactivity.

    N-(Pyridin-2-yl)benzamide: Contains a benzamide moiety instead of an acetamide, leading to different chemical properties.

Uniqueness

2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide is unique due to the presence of both the chloro group and the pyridin-2-yl moiety, which confer specific reactivity and binding characteristics. These features make it a valuable compound in the synthesis of biologically active molecules and in the study of enzyme inhibition.

Properties

CAS No.

652992-39-7

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

2-chloro-N-(pyridin-2-ylcarbamoyl)acetamide

InChI

InChI=1S/C8H8ClN3O2/c9-5-7(13)12-8(14)11-6-3-1-2-4-10-6/h1-4H,5H2,(H2,10,11,12,13,14)

InChI Key

OPUOYQSRCZPJAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC(=O)CCl

Origin of Product

United States

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